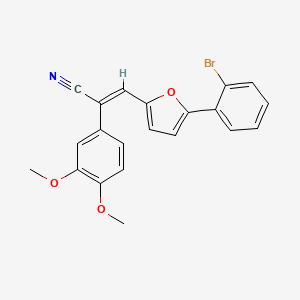![molecular formula C13H18FNO4S B2429982 1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine CAS No. 2411270-07-8](/img/structure/B2429982.png)
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its various biological properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of specific enzymes and signaling pathways involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, 1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine has been found to reduce the replication of viruses such as HIV and herpes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. The compound is also relatively easy to handle and store. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by the compound. This could lead to the development of more targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine involves the reaction of 4-fluorophenol with 2-chloroethyl piperidine in the presence of a base. The resulting intermediate is then reacted with a sulfonyl chloride to obtain the final product. This synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of viral infections such as HIV and herpes.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorosulfonyloxyphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c14-20(16,17)19-13-6-4-12(5-7-13)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEIOWMNIYOEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2429899.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)

![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)


